molecular formula C45H52N5O8P B12380668 DMTr-FNA-C(Bz)phosphoramidite

DMTr-FNA-C(Bz)phosphoramidite

Cat. No.: B12380668
M. Wt: 821.9 g/mol
InChI Key: KYJJUEVQJPBHPG-UHFFFAOYSA-N
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Description

DMTr-FNA-C(Bz)phosphoramidite is a phosphorite monomer used in the synthesis of oligonucleotides. It is a crucial compound in the field of DNA/RNA synthesis, playing a significant role in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DMTr-FNA-C(Bz)phosphoramidite is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the use of protecting groups such as dimethoxytrityl (DMTr) and benzoyl (Bz) to protect the reactive sites during the synthesis process .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. These synthesizers are designed to handle the complex sequence of reactions required to produce high-purity oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

DMTr-FNA-C(Bz)phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are oligonucleotides with specific sequences and modifications, which are used in various research applications .

Scientific Research Applications

DMTr-FNA-C(Bz)phosphoramidite is widely used in scientific research, including:

    Chemistry: Synthesis of modified oligonucleotides for studying DNA/RNA interactions.

    Biology: Development of probes and primers for polymerase chain reaction (PCR) and sequencing.

    Medicine: Design of antisense oligonucleotides and small interfering RNA (siRNA) for gene therapy.

    Industry: Production of diagnostic kits and therapeutic agents

Mechanism of Action

DMTr-FNA-C(Bz)phosphoramidite exerts its effects by participating in the synthesis of oligonucleotides. The compound acts as a building block, allowing the sequential addition of nucleotides to form a specific sequence. The protecting groups (DMTr and Bz) ensure that the reactive sites are protected during the synthesis process, preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMTr-FNA-C(Bz)phosphoramidite is unique due to its specific structure and the presence of both DMTr and Bz protecting groups. This combination allows for efficient and high-yield synthesis of oligonucleotides with minimal side reactions .

Properties

Molecular Formula

C45H52N5O8P

Molecular Weight

821.9 g/mol

IUPAC Name

N-[1-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxymethyl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C45H52N5O8P/c1-33(2)50(34(3)4)59(57-29-13-27-46)58-31-41(55-32-49-28-26-42(48-44(49)52)47-43(51)35-14-9-7-10-15-35)30-56-45(36-16-11-8-12-17-36,37-18-22-39(53-5)23-19-37)38-20-24-40(54-6)25-21-38/h7-12,14-26,28,33-34,41H,13,29-32H2,1-6H3,(H,47,48,51,52)

InChI Key

KYJJUEVQJPBHPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCN4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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